N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C25H26N4O2 and its molecular weight is 414.509. The purity is usually 95%.
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Biological Activity
N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that pyrazolo[3,4-b]pyridines exhibit a range of biological activities:
- Anticancer : These compounds have shown potential in inhibiting tumor growth and proliferation.
- Anti-inflammatory : They possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Antimicrobial : Their efficacy against various bacterial strains has been documented.
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its anticancer and antioxidant properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrazolo compounds:
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Activity : In a study evaluating various pyrazolo derivatives, N-(4-butylphenyl)-3-methyl-4-oxo showed promising results against breast cancer cell lines with an IC50 value indicating effective cytotoxicity .
- Anti-inflammatory Effects : The compound has been tested for its anti-inflammatory properties using RAW264.7 macrophage cells. It demonstrated a significant reduction in nitric oxide levels when induced by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
- Enzyme Inhibition : Research indicates that derivatives similar to this compound exhibit selective inhibition of COX enzymes, which play a crucial role in the inflammatory response . This characteristic is particularly beneficial for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Properties
CAS No. |
923257-40-3 |
---|---|
Molecular Formula |
C25H26N4O2 |
Molecular Weight |
414.509 |
IUPAC Name |
N-(4-butylphenyl)-3-methyl-1-(4-methylphenyl)-4-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C25H26N4O2/c1-4-5-6-18-9-11-19(12-10-18)27-25(31)21-15-26-24-22(23(21)30)17(3)28-29(24)20-13-7-16(2)8-14-20/h7-15H,4-6H2,1-3H3,(H,26,30)(H,27,31) |
InChI Key |
FNZTUEFLVLAPOC-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=C(C=C4)C)C |
solubility |
not available |
Origin of Product |
United States |
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